molecular formula C24H30N4O B11375326 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide

2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide

Cat. No.: B11375326
M. Wt: 390.5 g/mol
InChI Key: MSGNHYYQIMAUPG-UHFFFAOYSA-N
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Description

2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-ethyl-N-phenylacetamide is a complex organic compound that features a benzodiazole core, an azepane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-ethyl-N-phenylacetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated benzodiazole intermediate.

    Attachment of the Acetamide Group: The final step involves the acylation of the benzodiazole-azepane intermediate with N-ethyl-N-phenylacetamide using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole and azepane moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Substituted benzodiazole or azepane derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent for neurological disorders.

    Biological Studies: It can be used as a probe to study the interactions of benzodiazole derivatives with biological targets.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole core is known to interact with GABA receptors, potentially modulating their activity. The azepane ring may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate

Uniqueness

Compared to similar compounds, 2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-ethyl-N-phenylacetamide stands out due to its combination of a benzodiazole core and an azepane ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C24H30N4O/c1-2-27(20-12-6-5-7-13-20)24(29)19-28-22-15-9-8-14-21(22)25-23(28)18-26-16-10-3-4-11-17-26/h5-9,12-15H,2-4,10-11,16-19H2,1H3

InChI Key

MSGNHYYQIMAUPG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCCCCC4

Origin of Product

United States

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